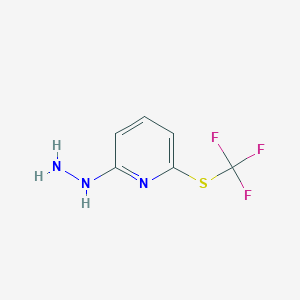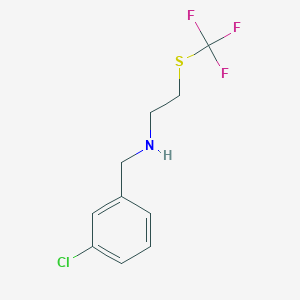
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol is an organic compound with the molecular formula C20H34O. It is a polyunsaturated alcohol with multiple double bonds and methyl groups, making it a significant molecule in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol typically involves the use of geranylgeraniol as a starting material. The process includes several steps of selective hydrogenation and oxidation to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the correct formation of double bonds and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and products.
Major Products Formed
Applications De Recherche Scientifique
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl acetate
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
- (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-yl naphthalene-1-carboxylate
Uniqueness
What sets (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol apart from similar compounds is its specific arrangement of double bonds and the presence of a hydroxyl group at the eighth carbon. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C20H34O |
|---|---|
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)9-7-11-18(5)13-14-20(21)15-19(6)12-8-10-17(3)4/h9-10,13,15,20-21H,7-8,11-12,14H2,1-6H3/b18-13+,19-15+ |
Clé InChI |
WFTQJNHPQNDNQE-HQSZAHFGSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC(/C=C(\C)/CCC=C(C)C)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC(C=C(C)CCC=C(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


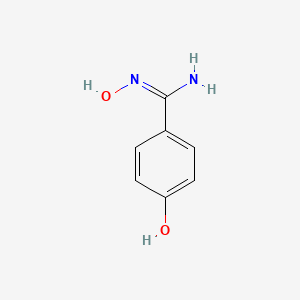
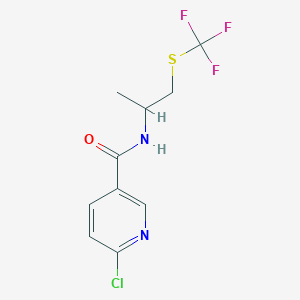
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
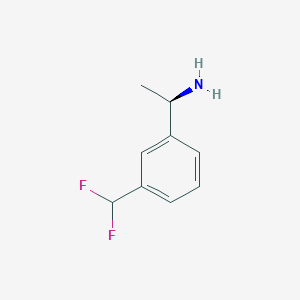
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
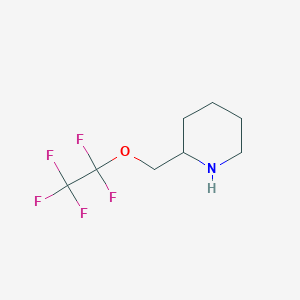
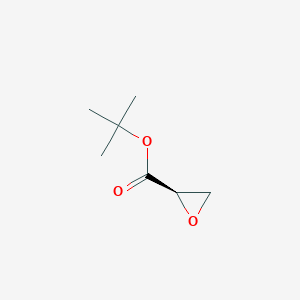
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
